2-(4-methyl-1H-pyrazol-1-yl)aniline 2-(4-methyl-1H-pyrazol-1-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14659687
InChI: InChI=1S/C10H11N3/c1-8-6-12-13(7-8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3
SMILES:
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol

2-(4-methyl-1H-pyrazol-1-yl)aniline

CAS No.:

Cat. No.: VC14659687

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methyl-1H-pyrazol-1-yl)aniline -

Specification

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
IUPAC Name 2-(4-methylpyrazol-1-yl)aniline
Standard InChI InChI=1S/C10H11N3/c1-8-6-12-13(7-8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3
Standard InChI Key ZTVHUUUPKVOBJT-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1)C2=CC=CC=C2N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(4-Methyl-1H-pyrazol-1-yl)aniline has the molecular formula C10_{10}H11_{11}N3_{3} and a molecular weight of 173.21 g/mol . Its IUPAC name, 2-(4-methyl-1H-pyrazol-1-yl)aniline, reflects the substitution pattern:

  • A pyrazole ring (1H-pyrazol-1-yl) attached to the 2-position of an aniline group.

  • A methyl group at the 4-position of the pyrazole ring.

The compound’s SMILES notation, CN1C=C(C=N1)C2=CC=CC=C2N, encodes this structure .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC10_{10}H11_{11}N3_{3}
Molecular Weight173.21 g/mol
IUPAC Name2-(4-methyl-1H-pyrazol-1-yl)anilineDerived
CAS NumberNot explicitly reported
SMILESCN1C=C(C=N1)C2=CC=CC=C2N

Structural Analysis

X-ray crystallography data for closely related compounds, such as 2-(1-methyl-1H-pyrazol-4-yl)aniline, reveal planar pyrazole and aniline rings connected via a single bond . The methyl group at the pyrazole’s 4-position introduces steric effects that may influence reactivity and intermolecular interactions. Density functional theory (DFT) studies on analogous pyrazole derivatives suggest that electron-donating groups (e.g., methyl) enhance aromatic stabilization .

Synthesis and Preparation

Synthetic Routes

While no direct synthesis of 2-(4-methyl-1H-pyrazol-1-yl)aniline is documented, two plausible pathways can be inferred from similar compounds:

  • Mannich Reaction:

    • Reacting 4-methylpyrazole with 2-nitroaniline under basic conditions, followed by nitro group reduction. This method is used for 2-(1-methyl-1H-pyrazol-4-yl)aniline .

    • Example:

      4-Methylpyrazole+2-NitroanilineBaseIntermediateReduction2-(4-Methyl-1H-pyrazol-1-yl)aniline\text{4-Methylpyrazole} + \text{2-Nitroaniline} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{Reduction}} \text{2-(4-Methyl-1H-pyrazol-1-yl)aniline}
  • Cyclocondensation:

    • Hydrazine derivatives react with α,β-unsaturated carbonyl compounds to form pyrazole rings. For halogenated variants, this approach yielded 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride.

Industrial-Scale Production

Green chemistry principles, such as microwave-assisted synthesis, could optimize yield and reduce waste. Solvent-free conditions and catalysts like zeolites have been employed for analogous pyrazole syntheses .

Physicochemical Properties

Solubility and Stability

While experimental data for the target compound are scarce, related aminopyrazoles exhibit:

  • Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).

  • Limited solubility in water due to the hydrophobic methyl group .

  • Stability under ambient conditions but susceptibility to oxidation at the aniline’s amine group .

Spectroscopic Characterization

  • IR Spectroscopy: N-H stretches (~3400 cm1^{-1}), aromatic C=C (~1600 cm1^{-1}), and C-N vibrations (~1250 cm1^{-1}) .

  • NMR:

    • 1^1H NMR: Aromatic protons (δ 6.5–7.5 ppm), pyrazole protons (δ 7.8–8.2 ppm), methyl group (δ 2.5 ppm) .

    • 13^{13}C NMR: Pyrazole carbons (δ 140–150 ppm), aniline carbons (δ 115–130 ppm).

Biological and Chemical Applications

Medicinal Chemistry

Pyrazole derivatives exhibit antibacterial, antifungal, and anticancer activities. For example:

  • Fluorinated analogs like 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride showed MIC values of 230–460 μg/mL against Staphylococcus aureus .

  • The methyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Materials Science

Aminopyrazoles serve as ligands in coordination polymers. The methyl group’s steric bulk could tune metal-binding selectivity, relevant for catalysis or sensing.

Comparison with Structural Analogs

Table 2: Structural and Functional Comparisons

CompoundSubstituentsBioactivity (MIC, μg/mL)Key Difference
2-(4-Methyl-1H-pyrazol-1-yl)anilineMethyl at pyrazole-4Not reportedBaseline for comparison
5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)anilineFluorine at aniline-5230–460 Enhanced antibacterial activity
2-(1-Methyl-1H-pyrazol-4-yl)anilineMethyl at pyrazole-1460 Altered steric profile

Future Research Directions

  • Synthetic Optimization: Develop atom-economical routes using flow chemistry or biocatalysis.

  • Biological Screening: Evaluate antimicrobial and anticancer potential in vitro.

  • Computational Studies: Predict reactivity via DFT or molecular docking simulations.

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